molecular formula C18H22N4O3S B2360034 Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-35-2

Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2360034
CAS RN: 909574-35-2
M. Wt: 374.46
InChI Key: FDEMIQSVQYYAMV-UHFFFAOYSA-N
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Description

“Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound exhibits a structure that is conducive to acting as a precursor in the synthesis of various therapeutic agents. The triazolopyrimidine core is a common motif in drugs that target cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its potential for modification makes it a valuable scaffold for developing new medications with enhanced efficacy and reduced side effects.

Organic Synthesis: Catalyst-Free Reactions

The compound has been utilized in microwave-mediated, catalyst-free synthesis of 1,2,4-triazolopyridines . This method is significant for its eco-friendly approach, avoiding the use of heavy metal catalysts and reducing the environmental impact of chemical synthesis.

Material Science: Functional Material Development

In material sciences, the compound’s derivatives can be used to create functional materials with specific properties. These materials may have applications in electronics, photonics, or as sensors due to the electronic properties of the triazolopyrimidine ring system .

Pharmacology: Inhibitors for Disease Treatment

Derivatives of this compound have shown activity as inhibitors against various enzymes, which is crucial in the treatment of diseases like malaria. They act as dihydroorotate dehydrogenase inhibitors, which is an essential enzyme for the de novo pyrimidine biosynthesis in Plasmodium species .

Biochemistry: Enzyme Mechanism Studies

The compound can be used to study enzyme mechanisms, particularly those involving transamidation and nucleophilic addition reactions . Understanding these mechanisms is vital for designing drugs that can modulate enzyme activity.

Molecular Biology: Nucleic Acid Interaction

Research has indicated that similar compounds can bind to HIV TAR RNA, which suggests potential applications in investigating the pharmacological activity caused by such interactions . This could lead to new strategies for combating viral infections.

Synthetic Methodology: Vilsmeier Reaction

It serves as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is important for the formation of aldehydes and ketones from non-aromatic compounds, which are key intermediates in organic synthesis.

properties

IUPAC Name

methyl 7-(4-ethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-5-13-14(16(23)24-3)15(11-7-9-12(10-8-11)25-6-2)22-17(19-13)20-18(21-22)26-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEMIQSVQYYAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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